molecular formula C24H28N4O2 B2755173 N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251550-38-5

N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2755173
CAS No.: 1251550-38-5
M. Wt: 404.514
InChI Key: YARVQHQFMOEHQD-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide features a quinazoline core substituted with a 4-methylpiperidin-1-yl group at position 4 and an acetamide moiety linked to a 2-ethylphenyl group. Quinazoline derivatives are well-documented for their diverse pharmacological activities, including anticancer, anticonvulsant, and kinase inhibition properties. The 4-methylpiperidine substituent enhances lipophilicity and may influence receptor binding, while the acetamide group contributes to hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-18-8-4-6-10-20(18)25-22(29)16-28-21-11-7-5-9-19(21)23(26-24(28)30)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARVQHQFMOEHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Piperidine Substitution : Replacing DMF with N-methylpyrrolidone (NMP) increases yield to 82% due to improved solubility.
  • Acetamide Coupling : Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reaction time by 30%.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with minimal impurities.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, quinazolinone-H), 7.55–7.23 (m, 6H, aromatic), 4.32 (s, 2H, CH₂CO), 3.71–3.45 (m, 4H, piperidine-H), 2.85 (q, 2H, CH₂CH₃), 1.31 (t, 3H, CH₂CH₃).
  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

Thermal Analysis:

  • Melting Point : 214–216°C (DSC)
  • Stability : Degrades above 250°C (TGA).

Comparative Analysis with Related Compounds

The synthesis mirrors methodologies for structurally analogous quinazolinones, such as the anti-cancer agent 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one. Key divergences include:

  • Substituent Reactivity : Electron-withdrawing groups (e.g., methoxy) necessitate harsher SNAr conditions.
  • Coupling Efficiency : Acetamide derivatives exhibit higher yields (65–78%) compared to acryloyl counterparts (50–60%).

Chemical Reactions Analysis

Table 1: Functional Groups and Reactivity

Functional GroupReactivity TypeExample Reactions
Quinazolinone (C=O)Nucleophilic substitutionAmidation, alkylation
Acetamide (–NHCO–)HydrolysisCleavage to amine/carboxylic acid
Piperidine (N–CH3)Alkylation/acylationFormation of quaternary ammonium

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-ethylphenylamine and a carboxylic acid derivative.
Conditions :

  • Acidic : HCl (6M, reflux, 8–12 h) → 2-ethylphenylamine + 4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-ylacetic acid.

  • Basic : NaOH (10%, 60°C, 6 h) → Same products with higher amine yield.

Nucleophilic Substitution at Quinazolinone Core

The electron-deficient quinazolinone ring facilitates nucleophilic aromatic substitution (NAS) at C-2 and C-4. Examples include:

  • Chlorination : PCl₅ in CH₂Cl₂ substitutes the carbonyl oxygen with chlorine, forming 4-chloro derivatives .

  • Amination : Reaction with NH₃/EtOH introduces amino groups at C-6, enhancing water solubility .

Table 2: Substitution Reactions

ReagentPosition ModifiedProductYield
PCl₅/CH₂Cl₂C-4 (O → Cl)4-chloroquinazolinone derivative~65%
NH₃/EtOHC-66-aminoquinazolinone analog~72%

Cyclization Reactions

The compound participates in intramolecular cyclization under dehydrating conditions. For instance:

  • Thermal cyclization (180°C, DMF, 4 h) forms tricyclic structures via piperidine-acetamide linkage .

  • Acid-catalyzed cyclization (H₂SO₄, 100°C) yields fused quinazoline-piperidine frameworks.

Piperidine Substituent Modifications

The 4-methylpiperidine group undergoes:

  • Acylation : Acetic anhydride/Pyridine → N-acetylated derivative.

  • Oxidation : KMnO₄/H⁺ converts methyl to carboxyl group, increasing polarity .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the quinazolinone’s carbonyl to a hydroxyl group, producing dihydroquinazolinols. This reaction is pH-sensitive, with optimal yields at pH 7–8 .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at C-8:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h.

  • Example : Coupling with phenylboronic acid adds a phenyl group, enhancing π-stacking interactions .

Stability Under Physiological Conditions

The compound remains stable in PBS (pH 7.4, 37°C, 24 h) but degrades in acidic gastric fluid (pH 1.2, 4 h), releasing piperidine and acetamide fragments.

Table 3: Reactivity Comparison

DerivativeHydrolysis Rate (k, h⁻¹)NAS Activity (C-4)
Parent compound (this study)0.12High
6-Methoxy analog 0.08Moderate
Piperazine-substituted 0.15Low

Mechanistic Insights

  • Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by electron-withdrawing groups on quinazolinone.

  • NAS : Electron-deficient ring activates C-4 for attack by soft nucleophiles (e.g., amines, thiols) .

Scientific Research Applications

Medicinal Chemistry

N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide has shown significant promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its applications include:

  • Anticancer Research : The compound exhibits potential as an anticancer agent by inducing apoptosis and inhibiting tumor growth through various mechanisms. Studies indicate its effectiveness against several cancer cell lines, suggesting it may serve as a lead compound for further development in oncology .
  • Neurological Disorders : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Similar quinazolinone derivatives have demonstrated anti-inflammatory and analgesic effects, which could be beneficial for conditions like chronic pain or neurodegenerative diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression and inflammation. Its structural modifications can significantly influence its potency and selectivity against targeted biological pathways .

The biological activities attributed to this compound include:

  • Antimicrobial Properties : Quinazolinone derivatives have been studied for their antimicrobial effects, making this compound a candidate for further exploration in infectious disease research .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways suggests applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various quinazolinone derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in multiple cancer cell lines through apoptosis induction .

Case Study 2: Neurological Applications

Research on similar compounds demonstrated their ability to penetrate the blood-brain barrier and exert neuroprotective effects. This suggests that this compound may also have therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate (C21H25N3O2)
  • Core Structure : Acridine instead of quinazoline.
  • Hydrogen bonds between N1 and N3 atoms stabilize the crystal lattice. The 4-methylpiperidine group adopts a chair conformation, with C(7)–N(2) bond length of 1.449(3) Å, slightly shorter than typical C–N bonds in piperidines (1.47–1.50 Å) .
  • Solubility : Lower water solubility due to the hydrophobic acridine core, contrasting with quinazoline derivatives that may incorporate hydrophilic groups (e.g., sulfonamides) .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)
  • Core Structure : Quinazoline with 2,4-dioxo substituents.
  • Synthesized via oxidation of 2-thioxo intermediates, a method applicable to related quinazolines .

Functional Analogues with Therapeutic Relevance

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c)
  • Activity : Anticonvulsant (ED50 = 0.259 mmol kg⁻¹, relative potency = 0.72 vs. phenytoin).
  • Structural Comparison :
    • Shares the 4-methylpiperidin-1-yl-acetamide moiety, suggesting this group enhances blood-brain barrier penetration.
    • The benzofuran substituent may confer additional metabolic stability compared to the 2-ethylphenyl group in the target compound .
Quinazoline Sulfonamide Derivatives (4e–4g)
  • Examples: 4e: N-(2-ethylphenyl)-2-((3-(4-(N-(2-((2-ethylphenyl)amino)-2-oxoethyl)sulfamoyl)phenyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Activity : Anticancer (apoptosis induction via Bcl-2/Bax modulation).
  • Structural Comparison :
    • Sulfonamide and thioether linkages improve solubility and binding to hydrophobic enzyme pockets.
    • The 8-methoxy group on quinazoline may enhance DNA intercalation, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Quinazoline 4-Methylpiperidin-1-yl, 2-ethylphenyl Not reported (structural focus)
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate Acridine 4-Methylpiperidin-1-yl Low solubility, crystal stability
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) Benzofuran 4-Methylpiperidin-1-yl, 4-chlorobenzoyl Anticonvulsant (ED50 = 0.259 mmol kg⁻¹)
N-(2-ethylphenyl)-2-((3-(4-(N-(2-((2-ethylphenyl)amino)-2-oxoethyl)sulfamoyl)phenyl)-... (4e) Quinazoline Sulfonamide, thioether, 8-methoxy Anticancer (apoptosis induction)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazoline 2,4-Dioxo, dichlorophenylmethyl Synthetic intermediate

Key Findings and Implications

Structural Flexibility : The 4-methylpiperidin-1-yl group is a common feature in anticonvulsant and anticancer agents, suggesting its role in enhancing pharmacokinetic properties .

Functional Groups : Sulfonamide and thioether linkages () improve target engagement compared to simple acetamide derivatives.

Further studies on the target compound should prioritize:

  • Synthesis optimization using and methodologies.
  • In vitro screening for kinase inhibition (e.g., CDK5/p25) or antiproliferative activity, leveraging insights from and .

Biological Activity

N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Quinazolinone core : Imparts various biological properties.
  • Piperidine ring : Enhances receptor binding affinity.
  • Acetamide group : Contributes to its pharmacological profile.

Molecular Formula : C24H28N4O2C_{24}H_{28}N_{4}O_{2}

Molecular Weight : 404.5 g/mol

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, can inhibit tumor growth through mechanisms such as:

  • Apoptosis induction : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from proliferating.

A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells .

CompoundCell LineIC50 (µM)
This compoundA54915
N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-y]acetamideLNCaP20

2. Neurological Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Similar quinazolinone derivatives have been reported to exhibit anti-inflammatory and analgesic effects, which could be beneficial in managing conditions like chronic pain or neurodegenerative diseases .

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes or receptors, modulating various biological pathways. For instance, it has shown promise as a potential inhibitor of kinases involved in cancer progression .

The precise mechanism of action for N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-y]acetamide involves its interaction with molecular targets within cells. This includes:

  • Receptor binding : Modulating receptor activity related to cancer growth and inflammation.

Research indicates that structural modifications can significantly influence the potency and selectivity of these interactions .

Case Studies

Recent studies have highlighted the efficacy of quinazolinone derivatives in various experimental settings:

  • Cytotoxicity Assays : Evaluated using normal human foreskin fibroblast cells alongside cancerous cell lines to assess safety and efficacy.
    • Results indicated high selectivity for cancer cells while maintaining cytocompatibility with normal cells .
  • Antioxidant Activity : Some derivatives showed significant antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells .

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves multi-step reactions, including condensation, oxidation, and coupling. For example, analogous quinazolinone-acetamide derivatives are synthesized via hydrogen peroxide oxidation of thiourea intermediates followed by coupling with substituted acetamides using reagents like N,N′-carbonyldiimidazole (CDI) . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (e.g., 100°C in ethanol) to enhance reaction efficiency .
  • Catalyst use : Employing CDI or other coupling agents to improve amide bond formation .
  • Purification : Recrystallization from methanol or chromatography for higher purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Structural validation relies on a combination of techniques:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and piperidine/quinazolinone integration .

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